molecular formula C5H4ClIN2O B12954423 4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride

4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B12954423
M. Wt: 270.45 g/mol
InChI Key: MXXUJGYMIUBSRD-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4, a methyl group at position 1, and a carbonyl chloride group at position 5. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the iodination of 1-methyl-1H-pyrazole-5-carbonyl chloride. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or sodium hypochlorite and reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets. The iodine atom and carbonyl chloride group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    4-Iodo-1H-pyrazole: Lacks the methyl and carbonyl chloride groups, making it less reactive.

    1-Methyl-1H-pyrazole-5-carbonyl chloride: Similar but without the iodine atom, affecting its reactivity and applications.

Uniqueness

4-Iodo-1-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of both the iodine atom and the carbonyl chloride group. This combination imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C5H4ClIN2O

Molecular Weight

270.45 g/mol

IUPAC Name

4-iodo-2-methylpyrazole-3-carbonyl chloride

InChI

InChI=1S/C5H4ClIN2O/c1-9-4(5(6)10)3(7)2-8-9/h2H,1H3

InChI Key

MXXUJGYMIUBSRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)Cl

Origin of Product

United States

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